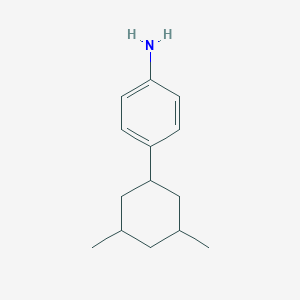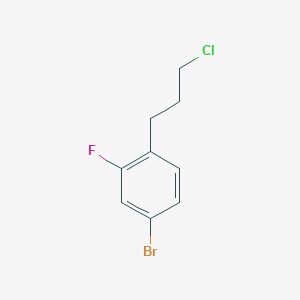
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H9BrClF. It is a halogenated aromatic compound, which means it contains a benzene ring substituted with halogen atoms (bromine, chlorine, and fluorine). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-chloropropyl)-2-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine, chlorine, and fluorine sources under controlled conditions. For example, the reaction of 4-bromo-2-fluorobenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the halogenated benzene ring into a fully hydrogenated cyclohexane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclohexane derivatives.
科学研究应用
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with halogenated aromatic structures.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-1-(3-chloropropyl)-2-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products with different chemical properties.
相似化合物的比较
Similar Compounds
- 4-Bromo-1-(3-chloropropyl)-2-(fluoromethoxy)benzene
- 4-Bromo-1-(3-chloropropyl)-2-iodobenzene
- 4-Bromo-1-(3-chloropropyl)-2-chlorobenzene
Uniqueness
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and properties compared to other halogenated benzene derivatives. The presence of fluorine, in particular, can significantly influence the compound’s electronic properties and reactivity.
属性
分子式 |
C9H9BrClF |
|---|---|
分子量 |
251.52 g/mol |
IUPAC 名称 |
4-bromo-1-(3-chloropropyl)-2-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-8-4-3-7(2-1-5-11)9(12)6-8/h3-4,6H,1-2,5H2 |
InChI 键 |
WTHGFHSMFVGSCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



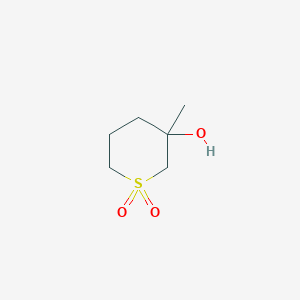

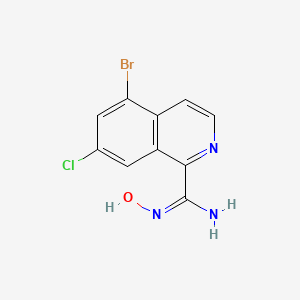
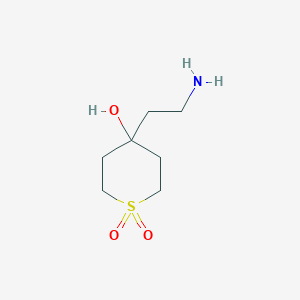
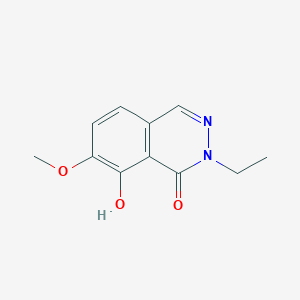
![4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13206241.png)
![1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13206243.png)
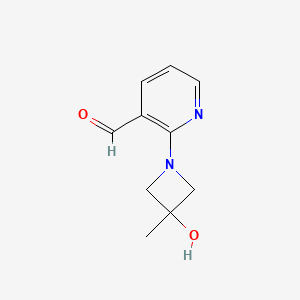

![1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13206268.png)

![2-[(3-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13206282.png)
